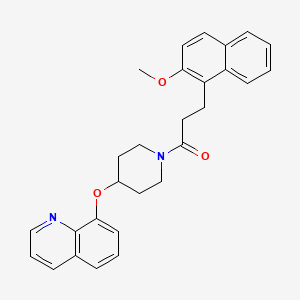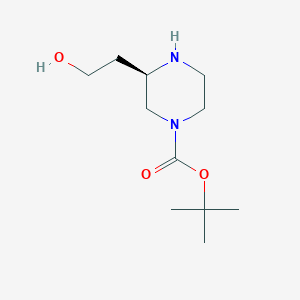
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, also known as TBHEP, is an organic compound derived from piperazine and tert-butyl alcohol. It is a colorless, water-soluble, and odorless compound with a molecular weight of 189.24 g/mol. TBHEP has been widely studied for its various applications in the fields of organic synthesis, drug delivery, and biochemistry.
Scientific Research Applications
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has been widely studied for its various applications in the fields of organic synthesis, drug delivery, and biochemistry. It has been used in the synthesis of various compounds, such as amino acids, peptides, and polymers. It has also been used as a drug delivery system for various drugs, such as antibiotics and antineoplastic agents. In addition, this compound has been used in the study of various biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
Mechanism of Action
The mechanism of action of (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is not well understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. In addition, this compound may also interact with other proteins, such as receptors and ion channels, to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as serine proteases, cytochrome P450 enzymes, and DNA polymerases. In addition, this compound has been shown to modulate the activity of various receptors and ion channels, such as muscarinic acetylcholine receptors, voltage-gated potassium channels, and nicotinic acetylcholine receptors.
Advantages and Limitations for Lab Experiments
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has several advantages for use in lab experiments. It has a low toxicity and is relatively stable, making it suitable for use in a variety of experiments. In addition, this compound is water-soluble and has a low molecular weight, making it ideal for use in drug delivery systems. However, this compound also has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain experiments. In addition, its low molecular weight can make it difficult to purify.
Future Directions
Given its wide range of applications, there are many potential future directions for (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate research. These include further exploring its role in enzyme inhibition, exploring its potential for drug delivery, and exploring its potential for use in biochemistry and physiology experiments. In addition, further research could be done to explore the mechanisms of action of this compound and to develop new synthesis methods. Finally, further research could be done to explore the potential applications of this compound in other areas, such as materials science and catalysis.
Synthesis Methods
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can be synthesized via a two-step process. The first step involves the reaction of tert-butyl alcohol and piperazine in the presence of a strong acid catalyst, such as sulfuric acid, to form an intermediate compound, this compound. The second step is the hydrolysis of the intermediate compound using a base, such as sodium hydroxide, to produce this compound. The reaction can be represented as follows:
R-OH + Piperazine → R-O-Piperazine-1-carboxylate
R-O-Piperazine-1-carboxylate + NaOH → R-OH + Piperazine-1-carboxylate
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSSQQQKLJLPA-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
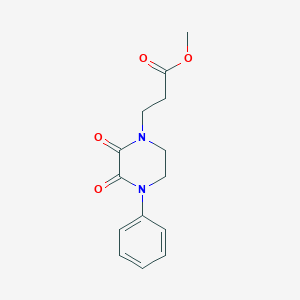

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2457551.png)
![N-(4-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2457552.png)
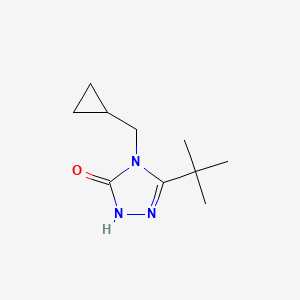
![4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2457555.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2457556.png)
![1-benzyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457557.png)
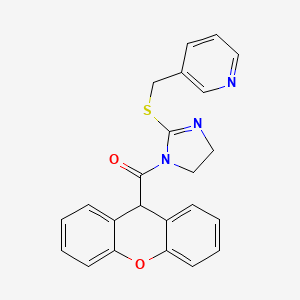
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2457561.png)
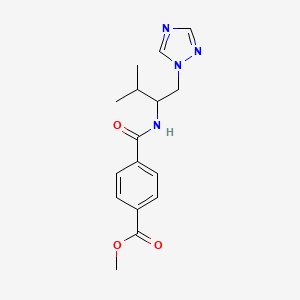

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2457568.png)
